N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H16FN3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.11756954 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound F2493-1516, also known as N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, primarily targets the proton pump (H+―K+―ATPase) in the gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid.
Mode of Action
F2493-1516 acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+―K+―ATPase enzyme in a reversible manner, competing with potassium ions. This inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions . As a result, it effectively blocks the final step of gastric acid secretion, reducing the overall production of gastric acid.
Biochemical Pathways
The inhibition of the proton pump by F2493-1516 affects the gastric acid secretion pathway . Under normal conditions, the H+―K+―ATPase enzyme exchanges H+ ions in the parietal cell with K+ ions in the gastric lumen, a process that is powered by ATP. By blocking this exchange, F2493-1516 prevents the secretion of H+ ions into the stomach, thereby reducing gastric acidity .
Result of Action
The primary result of F2493-1516’s action is a reduction in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are all characterized by excessive gastric acid production.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-12-19(15-7-3-5-9-17(15)24-12)20(26)21(27)23-11-13-10-18(28-25-13)14-6-2-4-8-16(14)22/h2-10,24H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOLIVAKRWNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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